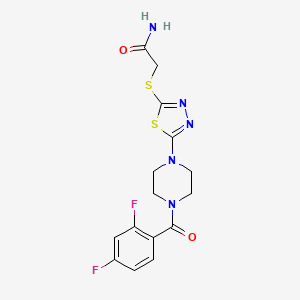
2-((5-(4-(2,4-Difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-(4-(2,4-Difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a piperazine ring, which is a common feature in many pharmaceuticals , and a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of differing electron density due to the presence of various functional groups and heteroatoms .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the piperazine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and a certain molecular weight .科学的研究の応用
Synthesis and Biological Activities
A study detailed the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, demonstrating their inhibitory effects against certain pathogens and antiviral activity against tobacco mosaic virus, highlighting their potential in agricultural and virological research (Xia, 2015).
Surfactant and Antimicrobial Applications
Research on the synthesis of nonionic surfactants containing piperidine and piperazine based on thiadiazole and their microbiological activities evaluation indicates the potential use of these compounds in creating biodegradable surfactants with antimicrobial properties (Abdelmajeid et al., 2017).
Antitumor and Antimicrobial Potentials
The discovery of clinical candidate K-604, an aqueous-soluble ACAT-1 inhibitor, showcases the compound's potential in treating diseases involving ACAT-1 overexpression, with significant therapeutic results (Shibuya et al., 2018). Additionally, the synthesis and evaluation of novel benzodifuranyl derivatives for their analgesic and anti-inflammatory activities suggest potential pharmaceutical applications (Abu‐Hashem et al., 2020).
Insecticidal Activities
The insecticidal assessment of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis indicates their potential use in pest management strategies (Fadda et al., 2017).
Antimicrobial and Anticholinesterase Activities
Studies on the antimicrobial and anticholinesterase activities of piperazine-dithiocarbamate derivatives reveal their potential as anticholinesterase agents and in treating microbial infections (Mohsen et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[5-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O2S2/c16-9-1-2-10(11(17)7-9)13(24)21-3-5-22(6-4-21)14-19-20-15(26-14)25-8-12(18)23/h1-2,7H,3-6,8H2,(H2,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXHAVOLIHJNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

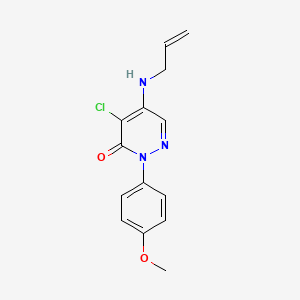
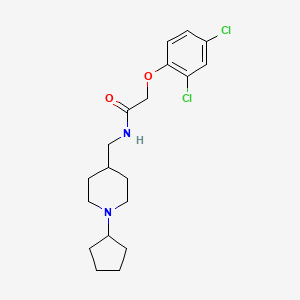

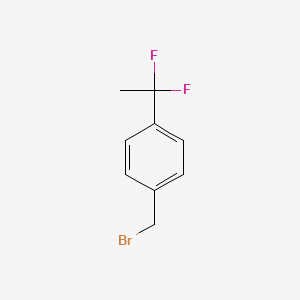

![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)
![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)
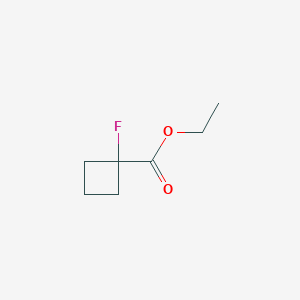
![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)
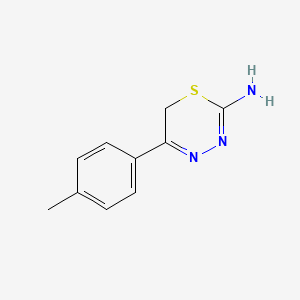
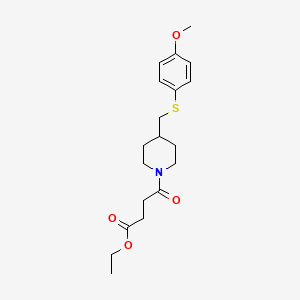
![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)
![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)